2,6-Dichloro-4-fluorocinnamic acid
Description
2,6-Dichloro-4-fluorocinnamic acid is a halogenated cinnamic acid derivative characterized by chlorine substitutions at the 2- and 6-positions of the benzene ring and a fluorine atom at the 4-position. This compound is structurally related to other halogenated aromatic acids but is distinguished by its unique substitution pattern, which influences its physicochemical properties and reactivity. For example, halogenated cinnamic acids are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects .
Properties
CAS No. |
1807314-16-4 |
|---|---|
Molecular Formula |
C9H5Cl2FO2 |
Molecular Weight |
235.04 g/mol |
IUPAC Name |
3-(2,6-dichloro-4-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14) |
InChI Key |
YWHZEYBPFCFUAL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)F |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-dichloro-4-fluorocinnamic acid with structurally related compounds based on substitution patterns, functional groups, and applications. Key analogs include halogenated nicotinic acids, trifluoromethylphenylacetic acids, and other fluorinated cinnamic acid derivatives.
Table 1: Structural Comparison of Halogenated Aromatic Acids
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in referenced databases .
Key Findings :
Fluorine at the 4-position may improve metabolic stability in biological systems compared to non-fluorinated analogs, a feature observed in related trifluoromethylphenylacetic acids .
Synthetic Accessibility: Compounds with multiple halogens (e.g., 2,6-dichloro-4-acetylphenol derivatives) often require multistep synthesis involving Fries rearrangements and phosphorylation, as seen in related workflows . This complexity contrasts with simpler halogenated nicotinic acids, which are synthesized via direct halogenation .
Functional Group Impact: The carboxylic acid group in this compound enables conjugation reactions (e.g., esterification), whereas analogs like α-cyano-2,4-difluorocinnamic acid incorporate cyano groups for specialized applications (e.g., analytical chemistry) .
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